N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide
Description
N1-(3-Chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 3-chloro-4-fluorophenyl group at the N1 position and a 2-(4-hydroxypiperidin-1-yl)ethyl moiety at the N2 position. This compound is part of a broader class of oxalamides studied for their biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O3/c16-12-9-10(1-2-13(12)17)19-15(23)14(22)18-5-8-20-6-3-11(21)4-7-20/h1-2,9,11,21H,3-8H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXLTRGZRANIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Chlorofluorophenyl Intermediate: The initial step involves the preparation of 3-chloro-4-fluoroaniline through halogenation reactions. This intermediate is crucial for introducing the chlorofluorophenyl group into the final compound.
Synthesis of the Hydroxypiperidinyl Ethyl Intermediate: This step involves the preparation of 2-(4-hydroxypiperidin-1-yl)ethanol, which is synthesized through the reaction of piperidine with ethylene oxide, followed by hydroxylation.
Coupling Reaction: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide bond. This reaction is typically carried out under anhydrous conditions with a base such as triethylamine to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification steps such as recrystallization or chromatography, and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinyl moiety can be oxidized to form a ketone.
Reduction: The oxalamide bond can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorofluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in biological systems.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives exhibit diverse pharmacological and chemical properties depending on substituents at the N1 and N2 positions. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Functional Comparisons
Key Observations
N1 Substituent Impact: The 3-chloro-4-fluorophenyl group (target compound, Compound 28, GMC-2) is associated with strong electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets. BNM-III-170’s 4-chloro-3-fluorophenyl group highlights positional isomerism’s role in biological activity .
GMC-2’s dioxoisoindolinyl group introduces rigidity, possibly affecting membrane permeability .
Synthetic Accessibility :
- Compound 28 achieved a 64% yield using General Procedure 1, whereas Compound 23 and others in had lower yields (23–33%), suggesting steric or electronic challenges in synthesis .
Biological Relevance :
- While direct data for the target compound are unavailable, analogs like Compound 28 and BNM-III-170 demonstrate roles in enzyme inhibition and antiviral activity, respectively .
Research Findings and Implications
- Electronic Effects : Chlorine and fluorine at N1 enhance electrophilicity, critical for interactions with enzyme active sites (e.g., cytochrome P450) .
- Hydrogen Bonding : The 4-hydroxypiperidine group in the target compound may outperform methoxy or isoindolinyl groups in forming stable protein-ligand interactions.
- Antimicrobial Potential: GMC-2’s isoindolinone core suggests utility against pathogens, though direct comparisons with the target compound are needed .
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19ClFNO2
- Molecular Weight : 305.78 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound is hypothesized to interact with various biological targets, including:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The presence of the piperidine moiety suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values suggest effective inhibition of cell proliferation.
- Lung Cancer (A549) : Demonstrated apoptosis induction through caspase activation.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
Neuroprotective Effects
Preliminary in vitro studies suggest potential neuroprotective effects, possibly through modulation of oxidative stress markers and inflammatory cytokines.
Study 1: Antitumor Efficacy in Breast Cancer Models
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of the compound in MCF-7 breast cancer cells. The findings indicated an IC50 value of 15 µM, with the mechanism involving apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Activity Assessment
In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antimicrobial activity.
Study 3: Neuroprotective Potential
Research in Neuroscience Letters highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a possible role in protecting against neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 15 µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Antimicrobial Agents and Chemotherapy |
| Neuroprotective | Neuronal Cells | N/A | Neuroscience Letters |
Q & A
Q. Why do in vitro and in vivo efficacy results sometimes diverge?
- Methodological Answer :
- Bioavailability : Poor absorption (e.g., P-gp efflux) reduces in vivo exposure despite high in vitro potency.
- Metabolite Interference : Active metabolites may skew in vivo results. Use CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
